molecular formula C33H45Cl2NO11 B1235684 Enacyloxin iia

Enacyloxin iia

Número de catálogo B1235684
Peso molecular: 702.6 g/mol
Clave InChI: IWBADCVFZDCUTN-OCXJTLLTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enacyloxin iia is a natural product found in Frateuria with data available.

Aplicaciones Científicas De Investigación

  • Antibiotic Production and Structure:

    • Enacyloxin IIa is part of the enacyloxins family, a group of non-lactonic polyene antibiotics produced by Frateuria sp. W-315. Research has focused on simplifying the production process of these antibiotics, including enacyloxin IIa, through the development of synthetic media (Watanabe et al., 1992).
  • Mechanism of Action in Inhibiting Bacterial Protein Synthesis:

    • Enacyloxin IIa has been found to affect the interaction between elongation factor (EF) Tu and GTP or GDP, influencing bacterial protein synthesis. It affects EF-Tu-GTP dissociation, modifies the orientation of EF-Tu-GTP with respect to aminoacyl-tRNA, and inhibits the incorporation of amino acids into the polypeptide chain (Cetin et al., 1996).
  • Structural Elucidation and Stereochemistry:

    • Extensive research has been conducted on the structural elucidation of enacyloxin IIa, including its stereochemistry. Studies have identified it as having a novel non-lactonic structure involving 3, 4-dihydroxycyclohexanecarboxylic acid with a chlorine-containing polyenic and polyhydroxy acyl side chain (Watanabe et al., 1991).
  • Binding Pocket and Antibiotic Development:

    • Enacyloxin IIa's binding site in the elongation factor EF-Tu has been analyzed, providing insights for the development of new antibiotics. It shares a similar binding site with another antibiotic, kirromycin, suggesting the potential for structure-guided design of novel antibiotics (Parmeggiani et al., 2006).
  • Resistance Mechanisms and Mutant Analysis:

    • The study of enacyloxin IIa resistant mutants in Escherichia coli has helped in understanding the antibiotic's inhibition mechanism on the ribosome and EF-Tu. This analysis revealed different resistance mechanisms among the mutant EF-Tu species (Zuurmond et al., 1999).
  • Enzymatic Properties and Oxidase Activity:

    • Enacyloxin oxidase, an enzyme involved in the biosynthesis of enacyloxin IIa, has been studied for its properties. This enzyme is essential for the conversion of other enacyloxins into enacyloxin IIa and provides a new angle for exploring antibiotic biosynthesis (Oyama et al., 1994).
  • Polyketide Synthase and Antibiotic Biosynthesis:

    • The enacyloxin IIa polyketide synthase has been investigated, revealing a dual transacylation mechanism for chain release in its biosynthesis. This finding opens new avenues for the engineered biosynthesis of enacyloxin derivatives and highlights the potential of Burkholderia cepacia complex bacteria in antibiotic discovery (Masschelein et al., 2019).

Propiedades

Fórmula molecular

C33H45Cl2NO11

Peso molecular

702.6 g/mol

Nombre IUPAC

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,13R,14S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20-,21+,23+,24-,26-,27-,29+,30-,31-/m1/s1

Clave InChI

IWBADCVFZDCUTN-OCXJTLLTSA-N

SMILES isomérico

CC/C=C/[C@H]([C@H]([C@@H](CC(=O)[C@H]([C@@H]([C@H](C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N

SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

SMILES canónico

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

Sinónimos

enacyloxin IIa
ENX IIa

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enacyloxin iia
Reactant of Route 2
Enacyloxin iia
Reactant of Route 3
Enacyloxin iia
Reactant of Route 4
Enacyloxin iia
Reactant of Route 5
Enacyloxin iia
Reactant of Route 6
Enacyloxin iia

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.